molecular formula C9H7N3O4S B2981945 N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide CAS No. 477546-55-7

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2981945
CAS No.: 477546-55-7
M. Wt: 253.23
InChI Key: UXCPURMLPYCTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide (CAS 477546-55-7), with the molecular formula C9H7N3O4S and a molecular weight of 253.24 g/mol, is a chemical compound of significant interest in antimicrobial research . This heterocyclic compound features a 5-methylisoxazole ring linked to a 5-nitrothiophene moiety via a carboxamide group. Its core structure, the nitrothiophene carboxamide, is recognized as a valuable scaffold in drug discovery efforts . Recent scientific investigations have identified related nitrothiophene carboxamides as a novel class of narrow-spectrum antibacterial agents . These compounds function as prodrugs, requiring enzymatic activation within the bacterial cell by specific nitroreductases (NfsA and NfsB) in E. coli to exert their potent antibacterial effect . Through structure-based design, such compounds have been optimized to overcome efflux pump liability, a major challenge in antibiotic development, resulting in potent activity against wild-type and multi-drug resistant clinical isolates of Enterobacteriaceae including E. coli, Shigella spp., and Salmonella spp. These agents are reported to be bactericidal in vitro and have demonstrated efficacy in standard mouse thigh infection models, highlighting their potential as a promising avenue for new anti-infective therapies . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c1-5-4-7(11-16-5)10-9(13)6-2-3-8(17-6)12(14)15/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPURMLPYCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-methylisoxazole with 5-nitrothiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions are carefully controlled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Nitrothiophene Carboxamide Derivatives

Several nitrothiophene carboxamides have been synthesized and evaluated for antibacterial activity (). Key examples include:

Compound Name (CAS No.) Substituent on Amine Moiety Molecular Formula Molecular Weight Key Properties/Activity
Compound 7 (324759-10-6) 5-Methyl-4-phenylthiazol-2-yl C₁₅H₁₁N₃O₃S₂ 353.40 g/mol Narrow-spectrum antibacterial activity
Compound 9 (796081-45-3) 4-(4-Fluorophenyl)-5-methylthiazol-2-yl C₁₅H₁₁FN₂O₃S₂ 366.39 g/mol Procured commercially; screening use
Target Compound (Not reported) 5-Methylisoxazol-3-yl C₁₀H₈N₃O₄S 282.26 g/mol* Hypothesized antibacterial activity

Notes:

  • Nitrothiophene derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced antibacterial potency due to increased electrophilicity .

Isoxazole-Containing Carboxamides

and describe carboxamides with isoxazole-thiophene hybrids:

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Exhibits a crystallographically confirmed planar structure, enhancing stability.
  • N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide (): Features a cyclopropylisoxazole group, demonstrating the versatility of isoxazole in modulating lipophilicity (C₁₅H₁₄N₄O₃S, MW 330.4).

Key Structural Differences :

  • The target compound’s 5-nitrothiophene group introduces stronger electron-withdrawing effects compared to methylthiophene in .
  • Thiazole-linked analogs () exhibit higher molecular weights (~350–430 g/mol) due to aromatic substituents, whereas the target compound’s simpler isoxazole may improve bioavailability .

Pharmacological and Physicochemical Properties

Antibacterial Mechanism

Nitrothiophene carboxamides (e.g., Compound 7) inhibit bacterial growth by targeting folate biosynthesis, a mechanism shared with sulfonamides . The nitro group enhances binding to dihydropteroate synthase (DHPS), a key enzyme in folate metabolism. The target compound’s isoxazole may further stabilize enzyme interactions due to its hydrogen-bonding capacity .

Biological Activity

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring and a thiophene ring, which are known for their significant biological and chemical properties. The presence of a nitro group on the thiophene ring enhances its reactivity and potential therapeutic applications.

Property Details
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-5-nitrothiophene-2-carboxamide
Molecular Formula C₉H₇N₃O₄S
CAS Number 477546-55-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Additionally, the isoxazole ring can modulate enzyme and receptor activity, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene carboxamides possess activity against various bacterial strains. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a study on thiophene carboxamide derivatives demonstrated significant activity against Hep3B (a human liver cancer cell line) with IC50 values indicating effective cytotoxicity. The structural modifications in these derivatives, including the incorporation of isoxazole rings, have been linked to enhanced anticancer activity .

Table: Anticancer Activity Against Hep3B

Compound IC50 (µg/mL)
This compound23
Other derivatives (varied structures)<11.6

Case Studies

  • Antimicrobial Screening : A screening assay was developed to evaluate the compound's efficacy against various pathogens. Results indicated that at concentrations around 50 µM, the compound exhibited approximately 50% inhibition of bacterial secretion systems .
  • Anticancer Research : In a comparative study involving several thiophene derivatives, this compound was found to be among the most effective compounds against Hep3B cells, demonstrating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. Basic

  • Multinuclear NMR : Assigns proton (1H) and carbon (13C) environments, including diagnostic peaks for the nitro group (δ ~8.7 ppm in 1H NMR) and isoxazole ring carbons (δ ~160 ppm in 13C NMR) .
  • X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing dimeric structures) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact (Category 2 irritation) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory tract irritation) .
  • Storage : Stable at RT in airtight containers; incompatible with strong oxidizers .

How do structural modifications influence the compound’s antimicrobial activity?

Q. Advanced

  • Nitro group positioning : The 5-nitrothiophene moiety enhances electron-withdrawing effects, critical for redox-mediated activity against anaerobic pathogens .
  • Isoxazole substitution : Methyl groups at the 5-position improve lipophilicity, affecting membrane permeability (see for analogous nitazoxanide derivatives).

Q. Advanced

  • Pyruvate:ferredoxin oxidoreductase (PFOR) : The amide group and nitro moiety form hydrogen bonds with active-site residues, disrupting electron transfer in anaerobic microbes (validated via AutoDock Vina) .
  • Docking workflow :
    • Prepare ligand (AM1-BCC charges) and receptor (PFOR PDB: 1FX9).
    • Grid box centered on co-crystallized inhibitor.
    • Analyze binding poses for nitro group interactions with Cys/Arg residues .

How can researchers resolve contradictions in reported synthesis yields or bioactivity data?

Q. Advanced

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, anhydrous vs. humid environments).
  • Bioassay standardization : Use reference strains (e.g., Clostridium difficile ATCC 43594) and consistent MIC protocols .
  • Spectroscopic cross-validation : Compare NMR/HRMS data with published spectra to confirm batch consistency .

What decomposition products form under thermal stress or combustion?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Major decomposition above 250°C yields CO, CO₂, NOₓ, and sulfur oxides .
  • Mitigation : Use CO₂ fire extinguishers; avoid water jets to prevent toxic gas dispersion .

How does crystallography inform stability and formulation studies?

Q. Advanced

  • Hydrogen-bond networks : Centrosymmetric dimers via N–H···N interactions (2.89 Å) enhance crystal lattice stability .
  • Solubility prediction : π-Stacking of thiophene rings reduces aqueous solubility, suggesting formulation with cyclodextrins or lipid carriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.